3-(Piperazin-1-Yl)Propan-1-Ol

Description

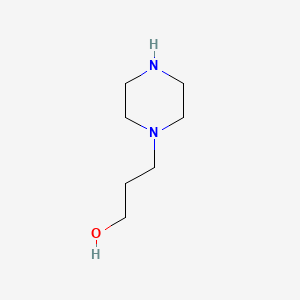

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOFVINMVZGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201234 | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-32-8 | |

| Record name | 1-Piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(Piperazin-1-Yl)Propan-1-Ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propan-1-ol for Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propan-1-ol is a bifunctional organic molecule featuring a piperazine heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in key biological interactions.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides a comprehensive analysis of the core physicochemical attributes of 3-(Piperazin-1-yl)propan-1-ol. Moving beyond a simple data sheet, we delve into the causality behind these properties, offer field-proven experimental protocols for their determination, and contextualize their significance for researchers, chemists, and drug development professionals.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for 3-(Piperazin-1-yl)propan-1-ol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(piperazin-1-yl)propan-1-ol | PubChem[3] |

| CAS Number | 5317-32-8 | PubChem[3] |

| Molecular Formula | C₇H₁₆N₂O | PubChem[3] |

| Molecular Weight | 144.21 g/mol | PubChem[3] |

| Canonical SMILES | C1CN(CCN1)CCCO | PubChem[3] |

These basic identifiers are complemented by computed properties that provide an initial in silico forecast of the molecule's behavior.

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3-AA | -0.7 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). | PubChem[3] |

| Hydrogen Bond Donors | 2 | The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, influencing solubility and target binding. | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility. | PubChem[3] |

Ionization State and Acidity (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like 3-(Piperazin-1-yl)propan-1-ol. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic compound with two distinct pKa values. These values dictate the predominant charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

The first pKa (pKa₁) corresponds to the protonation of the more basic secondary amine, while the second (pKa₂) corresponds to the protonation of the tertiary amine, which is less basic due to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values for similar piperazine derivatives, pKa₁ is expected to be in the range of 9.0-9.8, while pKa₂ is expected to be in the range of 5.0-6.0.[1][4] This means that at physiological pH (~7.4), the molecule will exist predominantly as a monocationic species, protonated at the secondary amine.

Caption: Workflow for experimental LogD determination.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This is the gold-standard method for lipophilicity determination.

-

Solvent Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Afterwards, allow the layers to separate completely. This step is critical to prevent volume changes during the actual experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the pre-saturated pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a vial, combine 1 mL of the pre-saturated n-octanol with 1 mL of the compound's stock solution in the pre-saturated buffer.

-

Shake the vial vigorously on a mechanical shaker for at least 1 hour to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from the aqueous (bottom) layer.

-

Determine the concentration of the compound in the aqueous layer using a validated analytical method, such as HPLC-UV, by comparing it to a standard curve.

-

-

Calculation:

-

Calculate LogD using the formula: LogD₇.₄ = log₁₀( (C_initial - C_final_aq) / C_final_aq ) where C_initial is the starting concentration in the buffer and C_final_aq is the equilibrium concentration in the aqueous phase.

-

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental requirement for drug administration and absorption. Poor solubility is a leading cause of failure in drug development pipelines. Given its polar functional groups and ionizable nature, 3-(piperazin-1-yl)propan-1-ol is expected to have high intrinsic aqueous solubility. However, this must be confirmed experimentally, as factors like crystal lattice energy in the solid state can significantly impact the dissolution process.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility, providing the most reliable data for formulation development.

-

Sample Preparation:

-

Add an excess amount of the solid compound to vials containing the desired aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer). The excess solid is critical to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved solids. This step must be done without disturbing the temperature equilibrium.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Validation:

-

The protocol is self-validating if the concentration of the dissolved compound does not change between the 24-hour and 48-hour time points, confirming that equilibrium was reached.

-

Safety and Handling

While specific toxicity data for 3-(piperazin-1-yl)propan-1-ol is limited, GHS classifications for the parent piperazine and related compounds provide a basis for safe handling procedures. [5][6]

-

GHS Hazard Information (from PubChem): May cause skin and serious eye irritation. [3]* Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood. [7] * Avoid all personal contact, including inhalation of dust or vapors. [5] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. * In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. * Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [8]

-

Conclusion

The physicochemical profile of 3-(piperazin-1-yl)propan-1-ol is dominated by the influence of its piperazine ring and polar hydroxypropyl group. Its key characteristics—high hydrophilicity (low LogP/LogD), dibasic nature with two distinct pKa values, and multiple hydrogen bond donors/acceptors—suggest a compound with high aqueous solubility but potentially limited passive membrane permeability. This profile makes it an attractive scaffold for developing drugs where solubility is paramount, but it alerts the drug development professional to potential challenges in achieving optimal oral absorption, which may require formulation strategies or prodrug approaches to overcome. The experimental protocols detailed herein provide a robust framework for validating these computed properties and generating the high-quality data necessary for informed decision-making in any research or development program.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Available from: [Link]

-

PubChem (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. Available from: [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]

-

PubChem (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. PubChem. Available from: [Link]

-

Pharmaffiliates (n.d.). 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. Available from: [Link]

-

Taylor & Francis Online (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available from: [Link]

-

Matrix Fine Chemicals (n.d.). 3-(PIPERAZIN-1-YL)PROPAN-1-OL. Available from: [Link]

-

ResearchGate (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

-

United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

LookChem (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Available from: [Link]

-

Semantic Scholar (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0b5a37a8b6d8a2f3f9e9a8e9e9e9e9e9e9e9e9e9]([Link]

-

PubChem (n.d.). 3-Piperidin-3-ylpropan-1-ol. PubChem. Available from: [Link]

-

Pharmaffiliates (n.d.). 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Available from: [Link]

-

2a biotech (n.d.). 3-(PIPERAZIN-1-YL)PROPAN-1-OL. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uregina.ca [uregina.ca]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. 5317-32-8|3-(Piperazin-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Key Bifunctional Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperazin-1-yl)propan-1-ol, a heterocyclic compound featuring a piperazine ring and a primary alcohol, has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature—presenting both a reactive nucleophilic secondary amine and a versatile primary alcohol—renders it an invaluable component for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic methodology, and its significant applications, with a particular focus on its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this document outlines detailed protocols for its analytical characterization, ensuring scientific integrity and reproducibility in its application.

Core Molecular Attributes

3-(Piperazin-1-yl)propan-1-ol is a relatively simple yet powerful molecule whose utility is derived from the distinct reactivity of its two functional groups. Understanding its fundamental properties is crucial for its effective implementation in synthetic strategies.

Molecular Formula: C₇H₁₆N₂O[1][2]

Molecular Weight: 144.21 g/mol [2]

Physicochemical and Structural Data

A summary of the key computed physicochemical properties of 3-(Piperazin-1-yl)propan-1-ol is presented in Table 1. These parameters are essential for predicting its behavior in various solvent systems, its potential for biological membrane permeability, and its overall suitability for drug development pipelines.

| Property | Value | Source |

| IUPAC Name | 3-piperazin-1-ylpropan-1-ol | PubChem[2] |

| CAS Number | 5317-32-8 | PubChem[2] |

| Molecular Formula | C₇H₁₆N₂O | PubChem[2] |

| Molecular Weight | 144.21 g/mol | PubChem[2] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| XLogP3-AA (LogP) | -0.7 | PubChem[2] |

Synonyms: The compound is also known by several other names, including 1-Piperazinepropanol, 1-(3-HYDROXYPROPYL)PIPERAZINE, and N-(3-Hydroxypropyl)piperazine.[2][3]

Synthesis and Mechanistic Rationale

The synthesis of 3-(Piperazin-1-yl)propan-1-ol is typically achieved through a nucleophilic substitution reaction. The choice of reactants and conditions is dictated by the principles of maximizing yield and purity while minimizing side reactions.

Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and common method for synthesizing N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl halide. For 3-(Piperazin-1-yl)propan-1-ol, the logical precursors are piperazine and a 3-halopropanol, such as 3-chloro-1-propanol.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Piperazin-1-yl)propan-1-ol

Introduction

3-(Piperazin-1-yl)propan-1-ol, with CAS number 5317-32-8, is a bifunctional organic molecule incorporating a piperazine ring and a primary alcohol.[1] The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in various biological interactions.[2] The presence of both a nucleophilic secondary amine, a tertiary amine, and a hydroxyl group makes this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of 3-(Piperazin-1-yl)propan-1-ol. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of these spectra is grounded in the principles of organic spectroscopy and supported by empirical data and established literature values. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structure of 3-(Piperazin-1-yl)propan-1-ol features a propyl chain linking a primary alcohol to a nitrogen atom of the piperazine ring. This arrangement gives rise to distinct spectroscopic signatures for each functional group and the overall molecular framework.

Caption: Molecular structure of 3-(Piperazin-1-yl)propan-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 3-(Piperazin-1-yl)propan-1-ol is expected to show distinct signals for the protons on the propanol chain and the piperazine ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of 3-(Piperazin-1-yl)propan-1-ol is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a standard pulse sequence, such as a 30° or 90° pulse, with a relaxation delay of 1-5 seconds.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.65 | Triplet | 2H | -CH₂-OH (a) |

| ~ 2.85 | Triplet | 2H | -CH₂-N (c) |

| ~ 2.70 | Broad Singlet | 4H | Piperazine -CH₂- (e) |

| ~ 2.50 | Broad Singlet | 4H | Piperazine -CH₂- (d) |

| ~ 1.75 | Multiplet | 2H | -CH₂- (b) |

| Exchangeable | Broad Singlet | 2H | -OH, -NH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Propanol Chain:

-

The methylene group attached to the hydroxyl group (-CH₂-OH, a ) is expected to appear as a triplet around 3.65 ppm due to coupling with the adjacent methylene group (b ). The electronegative oxygen atom deshields these protons, shifting them downfield.

-

The central methylene group of the propyl chain (-CH₂-, b ) will likely resonate as a multiplet (e.g., a quintet or triplet of triplets) around 1.75 ppm, as it is coupled to the protons at positions a and c .

-

The methylene group attached to the piperazine nitrogen (-CH₂-N, c ) is expected to be a triplet around 2.85 ppm, shifted downfield by the adjacent nitrogen atom and coupled to the protons at b .

-

-

Piperazine Ring:

-

The protons on the piperazine ring typically exhibit complex splitting patterns due to chair-to-chair interconversion. In many cases, they appear as broad singlets or multiplets.

-

The four protons on the carbons adjacent to the substituted nitrogen (d ) and the four protons on the carbons adjacent to the NH group (e ) are in different chemical environments and are expected to give rise to distinct signals, likely in the range of 2.50-2.70 ppm.

-

-

Exchangeable Protons:

-

The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and may not show clear coupling. Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm their assignment, as the signals will disappear from the spectrum.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~ 61.0 | -CH₂-OH (a) |

| ~ 57.0 | -CH₂-N (c) |

| ~ 54.5 | Piperazine -CH₂- (d) |

| ~ 46.0 | Piperazine -CH₂- (e) |

| ~ 28.0 | -CH₂- (b) |

Note: The chemical shifts are approximate and can vary with the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Propanol Chain:

-

The carbon attached to the hydroxyl group (-CH₂-OH, a ) is the most deshielded carbon in the aliphatic region, appearing around 61.0 ppm.

-

The carbon attached to the piperazine nitrogen (-CH₂-N, c ) is also deshielded and is expected around 57.0 ppm.

-

The central carbon of the propyl chain (-CH₂-, b ) is the most shielded of the chain, resonating at approximately 28.0 ppm.[4]

-

-

Piperazine Ring:

-

The two sets of non-equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons adjacent to the substituted nitrogen (d ) are expected at a different chemical shift (around 54.5 ppm) than those adjacent to the secondary amine (e , around 46.0 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat: If the sample is a liquid or a low-melting solid, a thin film can be placed between two salt (e.g., NaCl or KBr) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method where the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

FTIR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3300-3250 (weak-medium) | N-H stretch | Secondary Amine |

| 2950-2850 | C-H stretch | Aliphatic |

| 1450 | C-H bend | Aliphatic |

| 1100-1000 | C-N stretch | Amine |

| 1050 | C-O stretch | Primary Alcohol |

Note: Peak positions and intensities can be influenced by hydrogen bonding.

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region: A prominent, broad absorption band between 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Overlapping with this, a weaker and sharper peak around 3300-3250 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

-

C-H Stretching Region: Strong absorptions in the 2950-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the propyl chain and piperazine ring.

-

Fingerprint Region:

-

The C-O stretching vibration of the primary alcohol will give a strong band around 1050 cm⁻¹.

-

The C-N stretching vibrations of the tertiary and secondary amines are expected in the 1100-1000 cm⁻¹ region.

-

C-H bending vibrations will appear around 1450 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Scan a range of mass-to-charge (m/z) ratios to obtain the mass spectrum.

Mass Spectrometry Data Summary (Predicted for ESI)

| m/z | Ion | Interpretation |

| 145.13 | [M+H]⁺ | Protonated Molecular Ion |

| 85.08 | [C₄H₉N₂]⁺ | Piperazine fragment |

Note: The molecular weight of C₇H₁₆N₂O is 144.22 g/mol .

Interpretation of the Mass Spectrum

-

Molecular Ion: Using a soft ionization technique like ESI, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 145.13. This confirms the molecular weight of the compound.

-

Fragmentation Pattern: While ESI results in minimal fragmentation, some characteristic fragments may be observed, particularly with in-source fragmentation or MS/MS experiments. A common fragmentation pathway for N-substituted piperazines involves cleavage of the C-N bond connecting the substituent to the ring. This would lead to the formation of a piperazine-containing fragment. The piperazine ring itself can also undergo fragmentation. A key fragment would be the piperazinyl cation or related species. For 3-(piperazin-1-yl)propan-1-ol, a significant fragment would likely arise from the cleavage of the bond between the propyl chain and the piperazine nitrogen, or fragmentation within the piperazine ring itself. A characteristic fragmentation of piperazine derivatives involves the loss of parts of the piperazine ring, leading to fragments with m/z values corresponding to C₄H₉N₂⁺ (m/z 85) or smaller amine fragments.[5]

Caption: Predicted fragmentation of 3-(piperazin-1-yl)propan-1-ol in ESI-MS.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 3-(Piperazin-1-yl)propan-1-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (alcohol and amines), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This suite of spectroscopic data serves as a crucial quality control standard for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585–2598. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved December 30, 2025 from [Link].

-

Yilmaz, F., & Menteşe, M. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(11-12), 941-951. Available at: [Link]

-

Royal Society of Chemistry. (2019). Electronic supplementary information for Catalytic Guerbet reaction of benzyl alcohols and other alcohols. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved December 30, 2025 from [Link]

-

LibreTexts Chemistry. (2023). 4.5: 13C NMR Spectroscopy. Retrieved December 30, 2025 from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 30, 2025 from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved December 30, 2025 from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved December 30, 2025 from [Link]

-

Science Ready. (n.d.). Mass Spectrometry. Retrieved December 30, 2025 from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved December 30, 2025 from [Link]

-

Welz, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. researchgate.net [researchgate.net]

Solubility and stability of 3-(Piperazin-1-Yl)Propan-1-Ol

An In-Depth Technical Guide to the Solubility and Stability of 3-(Piperazin-1-yl)propan-1-ol

Introduction

3-(Piperazin-1-yl)propan-1-ol (CAS No. 5317-32-8) is a bifunctional organic compound featuring a piperazine ring and a primary alcohol moiety.[1][2][3] This unique structure makes it a versatile building block and a valuable intermediate in the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs).[4] Its applications are prominent in drug discovery, where it often serves as a flexible linker in the development of PROteolysis TArgeting Chimeras (PROTACs) or as a scaffold for constructing novel therapeutic agents.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is a prerequisite for success. The solubility and chemical stability of 3-(Piperazin-1-yl)propan-1-ol directly influence its utility in synthetic reactions, the developability of the resulting API, and the ultimate safety and efficacy of the final drug product. Poor solubility can hinder absorption and bioavailability, while instability can lead to the formation of potentially toxic degradation products and a reduced shelf-life.[5][6]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 3-(Piperazin-1-yl)propan-1-ol. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers a framework for its systematic evaluation in a drug development context.

Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics of the compound.

| Property | Value | Source(s) |

| Chemical Name | 3-(Piperazin-1-yl)propan-1-ol | [2][3] |

| Synonyms | 1-Piperazinepropanol, 1-(3-Hydroxypropyl)piperazine | [2] |

| CAS Number | 5317-32-8 | [1][3] |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.22 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |

| Storage | Keep in a dark place, inert atmosphere, room temperature | [1] |

Part 1: Solubility Assessment

Solubility is a critical physicochemical property that dictates a compound's behavior from early in vitro assays to in vivo pharmacokinetics.[7] Low aqueous solubility is a primary contributor to poor oral bioavailability and can lead to unreliable results in biological screening.[8] For a molecule like 3-(Piperazin-1-yl)propan-1-ol, which contains both polar functional groups (hydroxyl, amines) and a small alkyl chain, understanding its solubility profile in various media is essential. The presence of the basic piperazine ring suggests that its aqueous solubility will be highly dependent on pH.

Two distinct types of solubility measurements are pertinent in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9][10] It reflects the conditions often found in early biological screening assays and is invaluable for the rapid triage of large compound libraries.[7]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its solid, undissolved form.[5][11] This value is more time-consuming to obtain but represents the "gold standard" for solubility, crucial for formulation development and predicting gastrointestinal absorption.[12]

Experimental Protocol 1: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method to assess the kinetic solubility, a cornerstone of early drug discovery. The choice of nephelometry is based on its speed and ability to detect precipitation by measuring light scattering, which is indicative of poor solubility.[8][13]

Causality: We start from a DMSO stock because this is the standard practice for storing and handling compound libraries for high-throughput screening (HTS). The rapid dilution into an aqueous buffer mimics the introduction of a compound into a biological assay medium.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Piperazin-1-yl)propan-1-ol in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (approx. 25°C) for 2 hours to allow for potential precipitation.[13]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of undissolved precipitate.

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (a known insoluble compound) and negative (buffer with 2% DMSO) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[11] It ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases.

Causality: This method is chosen for its accuracy and reliability, providing a definitive solubility value that is critical for later-stage development, such as pre-formulation and salt form selection.[5] The 24-hour incubation period is necessary to ensure that the dissolution process has reached equilibrium, which can be slow for crystalline solids.[11]

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(Piperazin-1-yl)propan-1-ol (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, or organic solvents) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 hours to allow them to reach equilibrium.[11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14]

-

Data Analysis: The measured concentration of the filtrate represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Expected Solubility Profile

While specific experimental data for 3-(Piperazin-1-yl)propan-1-ol is not widely published, its structure allows for an expert estimation of its solubility characteristics.

| Solvent | Expected Solubility | Rationale |

| Water | Freely Miscible | The presence of a primary alcohol and two basic nitrogen atoms allows for extensive hydrogen bonding with water. Piperazine itself is freely soluble in water. |

| Phosphate-Buffered Saline (pH 7.4) | Very Soluble | At physiological pH, the piperazine nitrogens will be partially protonated, forming soluble salts. |

| 0.1 M HCl (pH ~1) | Very Soluble | At low pH, both piperazine nitrogens will be fully protonated, leading to high aqueous solubility. |

| Ethanol / Methanol | Miscible | The compound is a propanol derivative and is expected to be fully miscible with other short-chain alcohols. |

| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane (DCM) | Moderately Soluble | The non-polar alkyl backbone provides some solubility in less polar organic solvents. |

| Hexanes | Sparingly Soluble / Insoluble | The high polarity from the hydroxyl and amine groups will limit solubility in non-polar aliphatic solvents. |

Visualization: Kinetic Solubility Workflow

The following diagram illustrates the logical flow of a typical kinetic solubility experiment.

Caption: Workflow for a nephelometric kinetic solubility assay.

Part 2: Chemical Stability Evaluation

Assessing the chemical stability of a molecule is a regulatory requirement and a scientific necessity in drug development.[6] Stability studies identify conditions that may cause the molecule to degrade, providing critical information for determining storage conditions, shelf-life, and formulation strategies. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and identifying potential degradation products.[15][16]

For 3-(Piperazin-1-yl)propan-1-ol, the primary sites susceptible to degradation are the secondary and tertiary amines of the piperazine ring and, to a lesser extent, the primary alcohol. Piperazine derivatives are known to be susceptible to oxidation, and amines can undergo various reactions under hydrolytic and photolytic stress.[17][18]

Experimental Protocol 3: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH Q1A guideline. The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the degradation pathways are representative and not overly aggressive.[6]

Causality: By subjecting the molecule to extreme pH, oxidative, photolytic, and thermal conditions, we can rapidly identify its liabilities. This information is crucial for developing a stability-indicating analytical method, as it ensures the method can separate the intact drug from any products that might form during its shelf life.[19][20]

Methodology: A stock solution of 3-(Piperazin-1-yl)propan-1-ol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots are subjected to the following conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At timed intervals (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At timed intervals, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

At timed intervals, withdraw a sample and dilute for analysis. Quenching the reaction is typically not necessary if analyzed promptly.

-

-

Thermal Degradation:

-

Store the stock solution in a sealed vial in an oven at 80°C for 48 hours.

-

Analyze the sample after the incubation period.

-

Also, subject the solid compound to the same thermal stress to assess solid-state stability.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Sample Analysis: All stressed samples are analyzed using a stability-indicating HPLC method. The chromatograms are compared to that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, impurities, and excipients. Reversed-phase HPLC with UV detection is the most common technique for this purpose.[21]

Core Principles:

-

Specificity/Selectivity: The primary goal is to achieve baseline separation between the main compound peak and all degradation product peaks. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

-

Forced Degradation Samples: The samples generated from the forced degradation protocol are indispensable for developing and validating the method's specificity.[20]

-

Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, covering parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[22]

Visualization: Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of 3-(Piperazin-1-yl)propan-1-ol based on the known chemistry of its functional groups.

Caption: Potential degradation pathways under stress conditions.

Conclusion

3-(Piperazin-1-yl)propan-1-ol is a key synthetic intermediate whose physicochemical properties are fundamental to its successful application in pharmaceutical research and development. Its high polarity, conferred by the piperazine and hydroxyl groups, suggests excellent aqueous solubility, particularly at acidic pH. However, the amine functionalities also represent the most likely sites for chemical degradation, primarily through oxidative pathways.

A systematic approach to characterizing this molecule, employing both high-throughput kinetic assays and definitive thermodynamic methods for solubility, is crucial. This must be complemented by rigorous stability testing through forced degradation studies. The insights gained from these evaluations are not merely data points; they are critical knowledge that informs decisions across the drug development pipeline, from lead optimization and formulation design to regulatory submission and ensuring patient safety. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of 3-(Piperazin-1-yl)propan-1-ol while mitigating the risks associated with poor physicochemical properties.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- In-vitro Thermodynamic Solubility. Protocols.io.

- BLDpharm. 3-(Piperazin-1-yl)propan-1-ol.

- LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol.

- National Center for Biotechnology Information. Piperazin-1-ylpropanol.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Evotec. Thermodynamic Solubility Assay.

- Zhou, L., & Zhang, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry.

- BenchChem. Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.

- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.

- Patel, R. M., et al. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.

- Ombeblock. Discover the Versatility of 3-(Piperazin-1-yl)propan-1-ol.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Singh, R., & Rehman, Z. U. (2012). Stability indicating HPLC method development - a review.

- MedChemExpress. 3-(Piperazin-1-yl)propan-1-ol.

- Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- BenchChem. Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.

- Al-Sabti, F. A. (2022).

- Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.

Sources

- 1. 5317-32-8|3-(Piperazin-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. evotec.com [evotec.com]

- 6. rjptonline.org [rjptonline.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. biomedres.us [biomedres.us]

- 17. researchgate.net [researchgate.net]

- 18. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijtsrd.com [ijtsrd.com]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. benchchem.com [benchchem.com]

Introduction: The Versatile Scaffold of 3-(Piperazin-1-yl)propan-1-ol

An In-Depth Technical Guide to the Biological Activity of 3-(Piperazin-1-yl)propan-1-ol and its Derivatives

3-(Piperazin-1-yl)propan-1-ol is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 3-hydroxypropyl group.[1][2] With the molecular formula C₇H₁₆N₂O and a molecular weight of approximately 144.22 g/mol , this compound serves as a crucial and versatile building block in the realm of medicinal chemistry.[3] While its intrinsic biological activity is not extensively documented, its true value lies in its role as a structural scaffold and linker for the synthesis of novel derivatives with a wide spectrum of pharmacological effects. The piperazine nucleus is considered a "privileged structure," frequently found in biologically active compounds, and the propanol arm provides a reactive handle for further chemical modifications.[4] Notably, 3-(Piperazin-1-yl)propan-1-ol has been identified as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), advanced molecules designed to selectively degrade target proteins within cells.[3] This guide provides a comprehensive overview of the significant biological activities—primarily anticancer and antimicrobial—exhibited by derivatives synthesized from this core structure.

Antimicrobial Activity: A Broad-Spectrum Arsenal

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] The piperazine moiety has been a focal point for medicinal chemists in this pursuit, with numerous derivatives demonstrating potent antibacterial and antifungal properties.[4][6] Compounds derived from the 3-(piperazin-1-yl)propan-1-ol scaffold are part of this promising class of molecules.

Mechanism of Action and Structure-Activity Relationship (SAR)

Piperazine derivatives often exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[7] This leads to the leakage of intracellular components and ultimately, cell death. Structure-activity relationship studies indicate that the nature of the substituents on the piperazine ring is critical for activity. For instance, a study on carbazole derivatives modified with a 3-(piperazin-1-yl)propan-2-ol moiety (a close structural analog) found that the type and position of halogen atoms on an attached benzyl group significantly influenced bactericidal efficacy.[7] Molecular docking studies have further validated the mechanism of action by showing how these derivatives bind to microbial enzymes and proteins.[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The efficacy of novel antimicrobial agents is quantified using standardized in vitro susceptibility testing methods. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8][9]

1. Broth Microdilution Method:

-

Principle: This quantitative method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[8][10]

-

Procedure:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[11]

-

Inoculate each well with a standardized suspension of the test bacterium or fungus.

-

Include positive (no drug) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (e.g., 18-24 hours at 37°C).[10]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

-

2. Kirby-Bauer (Disk Diffusion) Method:

-

Principle: This is a qualitative or semi-quantitative agar-based method where the antimicrobial agent diffuses from an impregnated paper disk into the agar, creating a concentration gradient.[8][9][10]

-

Procedure:

-

Prepare an agar plate (e.g., Mueller-Hinton agar) by uniformly swabbing it with a standardized inoculum of the test microorganism.[8]

-

Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plate overnight.

-

Measure the diameter of the "zone of inhibition" around each disk, which is the area where bacterial growth is prevented by the diffused compound. The size of the zone correlates with the susceptibility of the organism to the agent.[8][10]

-

Caption: Workflow for Antimicrobial Susceptibility Testing.

Data on Antimicrobial Activity

The following table summarizes the bactericidal activity of representative 3-(piperazin-1-yl)propan-2-ol modified carbazole derivatives, demonstrating the potential of this scaffold.

| Compound ID | Target Pathogen | EC₅₀ (μg/mL) | Reference |

| B₁₂ | Xanthomonas oryzae pv. oryzae | 4.19 | [7] |

| B₁₃ | Xanthomonas oryzae pv. oryzae | 4.69 | [7] |

| B₁₄ | Xanthomonas oryzae pv. oryzae | 9.03 | [7] |

| B₁₆ | Xanthomonas oryzae pv. oryzae | 3.11 | [7] |

| B₁₆ | Xanthomonas axonopodis pv. citri | 3.20 | [7] |

| B₁₆ | Pseudomonas syringae pv. actinidiae | 3.54 | [7] |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine ring is a cornerstone in the design of modern anticancer agents, found in numerous FDA-approved drugs.[12][13] Derivatives incorporating this scaffold have been shown to inhibit cancer cell growth through various mechanisms, including cell cycle arrest, inhibition of angiogenesis, and induction of apoptosis.[14]

Mechanism of Action in Cancer Therapy

Piperazine derivatives can trigger programmed cell death (apoptosis) in cancer cells. One key mechanism involves the induction of the intrinsic apoptosis pathway.[15] This is often characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c.[15] This, in turn, activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), which dismantle the cell.[15][16] Some piperazine compounds can also downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, further promoting cell death.[16]

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane - Arabian Journal of Chemistry [arabjchem.org]

- 8. apec.org [apec.org]

- 9. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

A Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Abstract: 3-(Piperazin-1-yl)propan-1-ol, a bifunctional heterocyclic compound, has emerged as a cornerstone building block in medicinal chemistry. Its unique architecture, featuring a reactive secondary amine, a primary alcohol, and the pharmacologically significant piperazine core, offers a trifecta of synthetic handles for the construction of complex and diverse molecular entities. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, with a focus on the underlying chemical principles that drive its utility. We will explore detailed protocols for its selective functionalization and showcase its pivotal role in contemporary drug design, including its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of clinically successful drugs.[1][2] The two nitrogen atoms at positions 1 and 4 provide a unique combination of properties: they can act as hydrogen bond acceptors and, when protonated, as donors, which significantly influences a molecule's interaction with biological targets and improves aqueous solubility and pharmacokinetic profiles.[1]

3-(Piperazin-1-yl)propan-1-ol (also known as 1-(3-Hydroxypropyl)piperazine) masterfully combines this privileged core with two distinct, orthogonally addressable functional groups: a secondary amine at the N-4 position and a primary alcohol at the terminus of a propyl chain. This arrangement provides a defined three-dimensional vector, making it an exceptionally valuable and versatile building block for systematically exploring chemical space and optimizing lead compounds.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 5317-32-8 | [4] |

| Molecular Formula | C₇H₁₆N₂O | [4] |

| Molecular Weight | 144.22 g/mol | [5] |

| Appearance | White to light yellow solid or liquid | [6] |

| Melting Point | 49-53 °C | [6] |

| Boiling Point | 263.5 °C at 760 mmHg | [6] |

| Density | 0.993 g/cm³ | [6] |

| pKa | 15.10 ± 0.10 (Predicted, alcohol) | [6] |

| XLogP3 | -0.7 | [4] |

| H-Bond Donors | 2 (N-H and O-H) | [4] |

| H-Bond Acceptors | 3 (2xN and O) | [4] |

Synthesis of the Building Block: Mastering Mono-N-Alkylation

The primary challenge in synthesizing 3-(piperazin-1-yl)propan-1-ol is achieving selective mono-alkylation of the piperazine ring, avoiding the formation of the N,N'-disubstituted byproduct. Direct alkylation of piperazine with a 3-halopropanol often yields a mixture of products that are difficult to separate.[7] Two robust strategies are commonly employed to overcome this.

Strategy 1: Mono-Protection/Deprotection Sequence (The Workhorse Method)

This is the most common and reliable laboratory-scale method. It involves protecting one of the piperazine nitrogens, performing the alkylation, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.

Caption: Workflow for the synthesis via a Boc-protection strategy.

Experimental Protocol: Synthesis of 1-Boc-4-(3-hydroxypropyl)piperazine

-

Setup: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Addition: Add 3-chloro-1-propanol (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired product.

-

Deprotection: The Boc group is subsequently removed by treating the intermediate with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 4M HCl in dioxane at room temperature.

-

Causality Insight: The use of a protecting group is crucial. It renders one nitrogen nucleophilically inert, ensuring that alkylation can only occur at the unprotected secondary amine. This transforms a potentially low-yield, separation-intensive reaction into a clean, high-yielding two-step process.[7]

Strategy 2: Controlled Stoichiometry using Monopiperazinium Salts

An alternative approach avoids protecting groups by leveraging the differential basicity of piperazine. By forming a monopiperazinium salt (e.g., with one equivalent of HCl), the reactivity of the diamine is attenuated, favoring mono-alkylation.

-

Causality Insight: In the monopiperazinium salt, one nitrogen is protonated and non-nucleophilic, while the other remains a free base. This in-situ protection directs the alkylating agent to the desired site. This method can be more atom-economical but may require more careful optimization of reaction conditions to prevent salt exchange and subsequent di-alkylation.[8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of 3-(piperazin-1-yl)propan-1-ol lies in the distinct reactivity of its two functional handles. Strategic manipulation allows for sequential or selective functionalization.

Caption: Key reaction pathways available from the core scaffold.

Functionalization of the N-4 Secondary Amine

The N-4 nitrogen is the more nucleophilic site and is typically the first to react under neutral or basic conditions.

A. N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming C(aryl)-N bonds and is a cornerstone of modern medicinal chemistry.[9][10] It allows for the coupling of the piperazine nitrogen with a wide variety of aryl or heteroaryl halides and triflates.

Experimental Protocol: General Buchwald-Hartwig N-Arylation

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), 3-(piperazin-1-yl)propan-1-ol (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours until starting material is consumed (monitored by LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.

-

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[11] The base is not just a proton scavenger; it is integral to the catalytic cycle, facilitating the formation of the key palladium-amido complex prior to reductive elimination.[11]

B. Other N-4 Reactions

-

N-Alkylation: Can be achieved via standard reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), or by direct alkylation with alkyl halides. Reductive amination is often preferred as it avoids the potential for over-alkylation to form a quaternary ammonium salt.[12]

-

N-Acylation: Readily accomplished by reacting with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form stable amides.

Functionalization of the Primary Alcohol

To react the hydroxyl group, particularly with base-sensitive electrophiles, it is often necessary to first protect the more reactive N-4 amine (e.g., as a Boc-carbamate). However, under specific conditions, selective O-functionalization is possible.

A. O-Etherification via Williamson Synthesis

A classic and effective method for forming ether linkages. This requires a strong base to deprotonate the weakly acidic alcohol.

Experimental Protocol: O-Alkylation

-

Setup: To a solution of 3-(piperazin-1-yl)propan-1-ol (1.0 eq) in an anhydrous aprotic solvent like THF or DMF at 0°C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq).

-

Deprotonation: Allow the suspension to stir for 30-60 minutes at 0°C or room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by silica gel chromatography.

-

Causality Insight: Sodium hydride (NaH) is the base of choice here. It is strong enough to deprotonate the alcohol, but the resulting H₂ gas leaves the system, driving the reaction forward. Furthermore, as a solid-phase base, it minimizes side reactions in the solution phase. A weaker base like K₂CO₃ would be ineffective, while a soluble strong base like NaOH could lead to undesired side reactions. This method was notably used in a synthesis of the drug Bosutinib, highlighting its industrial relevance.[13]

Advanced Application: A Linker for PROTACs

One of the most exciting modern applications of 3-(piperazin-1-yl)propan-1-ol is as a component in PROTAC linkers.[5][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] They consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: Schematic of 3-(piperazin-1-yl)propan-1-ol as a PROTAC linker.

The piperazine-propanol moiety is highly advantageous as a linker component for several reasons:

-

Solubility: The basic piperazine nitrogen can be protonated at physiological pH, enhancing the aqueous solubility of what are often large, greasy PROTAC molecules.[16]

-

Defined Exit Vectors: The N-4 and O-H positions provide clear, synthetically accessible attachment points with a defined spatial relationship, allowing for systematic optimization of linker length and geometry.[]

-

Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint into the linker, which can be beneficial for pre-organizing the PROTAC molecule for effective ternary complex (Target-PROTAC-E3 Ligase) formation.[16]

Analytical and Purification Considerations

Purification: Due to the basic nature of the piperazine nitrogen, purification by standard silica gel chromatography can sometimes be challenging (streaking, poor separation). It is often beneficial to add a small amount of triethylamine (~1%) to the eluent to suppress the interaction of the basic nitrogen with acidic silanol groups on the silica surface. Alternatively, reverse-phase HPLC is an excellent method for the purification and analysis of these polar compounds.[18]

Characterization:

-

NMR Spectroscopy: ¹H NMR is invaluable for confirming functionalization. For N-alkylation or N-arylation, the disappearance of the N-H proton signal (typically a broad singlet) is a key indicator. For reactions at the alcohol, the disappearance of the O-H proton and shifts in the adjacent -CH₂- protons are diagnostic. ¹³C NMR provides confirmation of the carbon skeleton.[19][20]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is highly effective for these compounds, typically showing a strong [M+H]⁺ ion due to the basic piperazine moiety.

Conclusion

3-(Piperazin-1-yl)propan-1-ol is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual functionality, embedded within a pharmacologically privileged scaffold, provides chemists with a reliable and versatile platform for synthesizing diverse and complex molecules. From establishing critical structure-activity relationships through systematic derivatization to constructing sophisticated therapeutic modalities like PROTACs, this building block offers a robust solution to many of the challenges faced in modern medicinal chemistry. A deep understanding of its reactivity and the causal principles behind its synthetic transformations, as outlined in this guide, is key to unlocking its full potential.

References

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link][4]

-

LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Retrieved from [Link][6]

-

Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Retrieved from [8]

-

Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Retrieved from ResearchGate.[10]

-

Wu, Z., et al. (2011). A novel co-production process for piperazine and its N-monoalkyl derivatives. Retrieved from ResearchGate.[3]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link][21]

-

Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines. Retrieved from [22]

-

Various Authors. (2021). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from ResearchGate.[23]

-

Wakode, S., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26.[24]

-

Various Authors. (2013). Discussion on best conditions to perform monoalkylation in piperazine. Retrieved from ResearchGate.[7]

-

Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.[16]

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from University of St Andrews research portal.[25]

-

Pipzine Chemicals. (n.d.). 1-(3-Hydroxypropyl)piperazine Supplier & Manufacturer in China. Retrieved from [Link][26]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168901726, 3-(6-Piperazin-1-yl-3-pyridinyl)propan-1-ol. Retrieved from [Link][27]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6548.[13]

-

Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Retrieved from [28]

-

Various Authors. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from ResearchGate.[19]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[1]

-